Dimethyl 4,5-dichlorophthalate

Description

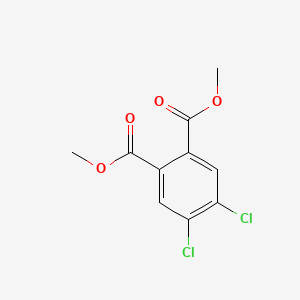

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4,5-dichlorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVZUWJEGZEEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)OC)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334688 | |

| Record name | Dimethyl 4,5-dichlorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106727-86-0 | |

| Record name | Dimethyl 4,5-dichlorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within the Chemistry of Halogenated Phthalate Esters

Phthalate (B1215562) esters, or phthalic acid esters, are a class of compounds derived from phthalic acid. encyclopedia.pubnih.gov Their chemical structure consists of a benzene (B151609) ring with two ester groups attached, most commonly in the ortho position. encyclopedia.pub The properties of phthalate esters can be widely varied by changing the alcohol used in their synthesis. wikipedia.org

Halogenation, the process of introducing halogen atoms (like chlorine) into a molecule, is a fundamental transformation in organic synthesis that imparts new properties to the original compound. jk-sci.com When applied to phthalate esters, the introduction of chlorine atoms to the aromatic ring creates halogenated phthalate esters. These halogen atoms serve as reactive sites, making the compound a versatile intermediate for further chemical modifications. jk-sci.com The carbon-halogen bond is polarized, which allows the halogen to be replaced through nucleophilic substitution reactions, a common strategy for building more complex molecular architectures. acs.org The presence of chlorine atoms on the aromatic ring of the phthalate structure influences its electronic properties and reactivity, making it a valuable precursor in various synthetic pathways.

Significance As a Research Compound in Contemporary Organic Synthesis

Dimethyl 4,5-dichlorophthalate is not an end product itself but rather a crucial starting material or intermediate in the synthesis of specialized, high-value molecules. Its significance is demonstrated by its application in diverse areas of contemporary chemical research, from materials science to medicinal chemistry. The two chlorine atoms on the benzene (B151609) ring and the two methyl ester groups provide multiple reaction sites for chemists to elaborate upon.

One of the primary uses of this compound is as a precursor. For instance, it has been employed in the synthesis of new chlorinated ligands intended for use in ruthenium-based metathesis catalysts. researchgate.netnih.gov Metathesis reactions are a powerful tool in organic chemistry for the formation of carbon-carbon double bonds. The compound also serves as a precursor molecule for the synthesis of drugs being investigated for the treatment of Alzheimer's disease. researchgate.netnih.goviucr.org Furthermore, its rigid, functionalized core makes it a suitable building block for creating advanced materials, such as those with specific molecular packing properties.

Overview of Key Academic Research Areas and Scholarly Contributions

Established Synthetic Pathways

The most common and extensively studied method for synthesizing this compound is the esterification of 4,5-dichlorophthalic acid. This process involves the reaction of the acid with methanol (B129727) in the presence of a catalyst.

Esterification from 4,5-Dichlorophthalic Acid: Reaction Conditions and Yield Optimization

The direct esterification of 4,5-dichlorophthalic acid with methanol is a robust method for producing this compound. researchgate.netnih.goviucr.org The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. nih.goviucr.org

One established procedure involves adding 4,5-dichlorophthalic acid to methanol, followed by the dropwise addition of concentrated sulfuric acid while stirring. nih.goviucr.org The mixture is then refluxed overnight at approximately 70°C. nih.goviucr.org This method has been reported to yield around 77% of the desired product. researchgate.netnih.goviucr.org Another protocol utilizes thionyl chloride in methanol at 0°C, which is then warmed to room temperature and stirred for three days, though a specific yield was not detailed.

Optimization of the reaction conditions is crucial for maximizing the yield. Key parameters that are often adjusted include the reaction temperature, time, and the ratio of reactants. The use of a large excess of methanol can help to shift the reaction equilibrium to favor the product, in accordance with Le Chatelier's principle.

Table 1: Reaction Conditions for Esterification of 4,5-Dichlorophthalic Acid

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| 4,5-Dichlorophthalic acid | Methanol | Sulfuric Acid | Methanol | 70°C (Reflux) | Overnight | ~77% | researchgate.netnih.goviucr.org |

| 4,5-Dichlorophthalic acid | Thionyl Chloride | - | Methanol | 0°C to RT | 3 days | Not Specified |

Influence of Catalysts and Solvents on Synthetic Efficiency

The choice of catalyst and solvent significantly impacts the efficiency of the esterification reaction. Strong mineral acids, such as sulfuric acid, are commonly used as catalysts to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. nih.goviucr.org Thionyl chloride also serves as an effective reagent for this transformation.

Methanol typically serves as both the reactant and the solvent, which is advantageous for driving the reaction forward due to its high concentration. nih.goviucr.org The efficiency of the synthesis is also dependent on the subsequent workup and purification steps.

Advanced Synthetic Approaches and Process Enhancement Strategies

Research into advanced synthetic methodologies has led to the development of more efficient and higher-yielding processes. One such approach, described as a "general method A," has been reported to produce this compound in a high yield of 91%. acs.orgnih.gov While the specific details of "general method A" are not fully elaborated in the provided context, it represents a significant improvement over the traditional acid-catalyzed esterification in terms of yield. acs.orgnih.gov Another general procedure for synthesizing phthalic acid methyl esters involves refluxing the appropriate phthalic acid in methanol with concentrated sulfuric acid for 18 hours, resulting in a 91% yield for this compound. mdpi.com

These advanced methods likely focus on optimizing catalyst systems, reaction conditions, and purification techniques to minimize side reactions and product loss.

Isolation and Purification Techniques for Research-Grade Material Production

Obtaining research-grade this compound necessitates effective isolation and purification techniques. Following the esterification reaction, a standard workup procedure is employed to isolate the crude product. nih.goviucr.org This typically involves extracting the product into an organic solvent like ethyl acetate. nih.goviucr.org The organic layer is then washed sequentially with water, a sodium bicarbonate solution (to neutralize any remaining acid), and a saturated sodium chloride solution (brine) to remove water-soluble impurities. nih.goviucr.org

To remove any residual moisture, the organic solution is dried over an anhydrous salt, such as sodium sulfate (B86663), and then filtered. nih.goviucr.org The solvent is subsequently removed under reduced pressure (in vacuo) to yield the crude product, which may be a clear oil that can crystallize upon standing to form small rods. nih.goviucr.org

For achieving high purity, further purification steps may be necessary. These can include recrystallization from a suitable solvent system or column chromatography. One report mentions recrystallization from a mixture of isopropyl alcohol and dichloromethane (B109758) to obtain X-ray quality crystals. Another method involves quenching the reaction with saturated aqueous sodium bicarbonate, extracting with dichloromethane, and drying the organic layer over magnesium sulfate before filtration and solvent evaporation.

Table 2: Purification Steps for this compound

| Step | Reagent/Solvent | Purpose | Reference |

| Extraction | Ethyl Acetate | To separate the product from the aqueous reaction mixture. | nih.goviucr.org |

| Washing | Water | To remove water-soluble impurities. | nih.goviucr.org |

| Washing | Sodium Bicarbonate Solution | To neutralize excess acid catalyst. | nih.goviucr.org |

| Washing | Saturated Sodium Chloride Solution | To remove residual water. | nih.goviucr.org |

| Drying | Sodium Sulfate | To remove trace moisture from the organic solvent. | nih.goviucr.org |

| Solvent Removal | In Vacuo | To isolate the crude product. | nih.goviucr.org |

| Recrystallization | Isopropyl alcohol/Dichloromethane | To obtain high-purity crystalline material. |

Single Crystal X-ray Diffraction Analysis

The solid-state structure of this compound has been meticulously investigated using single-crystal X-ray diffraction, providing profound insights into its molecular and supramolecular architecture.

Determination of Crystal System and Space Group.researchgate.netiucr.org

This compound crystallizes in the triclinic crystal system with the centrosymmetric space group Pī. researchgate.netiucr.org A full molecule of the compound constitutes the asymmetric unit. researchgate.netiucr.org Detailed crystallographic data are presented in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.0204 (6) |

| b (Å) | 7.7661 (6) |

| c (Å) | 10.5392 (8) |

| α (°) | 97.733 (1) |

| β (°) | 109.293 (1) |

| γ (°) | 90.217 (1) |

| Volume (ų) | 536.69 (7) |

| Z | 2 |

| Temperature (K) | 173 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

Table 1: Crystal data and structure refinement for this compound. researchgate.net

Molecular Conformation and Stereochemical Analysis: Dihedral Angle Relationships of Ester Moieties.researchgate.netnih.goviucr.org

A striking feature of the molecular conformation of this compound in the solid state is the differential orientation of its two methyl ester groups relative to the chlorinated benzene (B151609) ring. nih.goviucr.org One of the carbonyl-containing ester moieties is nearly coplanar with the aromatic ring, exhibiting a slight deviation of only 3.41(12)°. iucr.org In stark contrast, the second ester group is significantly twisted out of the plane of the aromatic ring, with a much larger dihedral angle of 101.05(12)°. researchgate.netnih.goviucr.org This pronounced difference in the spatial arrangement of the ester groups highlights the conformational flexibility of the molecule, which is influenced by the electronic and steric demands of the substituents and the forces governing the crystal packing. nih.gov

Characterization of Intermolecular Interactions and Crystal Packing Architecture (e.g., C–H⋯O Hydrogen Bonds, Electrostatic Interactions).researchgate.netiucr.orgnih.goviucr.org

The stability and three-dimensional arrangement of this compound crystals are governed by a combination of weak intermolecular forces. researchgate.netiucr.orgnih.gov These include C–H⋯O hydrogen bonds and electrostatic interactions, which work in concert to build the crystal lattice. researchgate.netiucr.orgnih.goviucr.org

One-dimensional arrays are formed along the b-axis direction through C–H⋯O hydrogen bonds involving the aromatic hydrogen (H5) and a carbonyl oxygen (O1) of a neighboring molecule. researchgate.netiucr.orgiucr.org Additionally, weaker C–H⋯O interactions are observed, which contribute to the formation of centrosymmetric dimers. researchgate.netiucr.org

| Interaction | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** | Symmetry Code |

| C–H⋯O | C5–H5⋯O1 | 0.95 | 2.33 | 3.2327 (15) | 159 | x, y-1, z |

| C–H⋯O | C10–H10B⋯O3 | 0.98 | 2.68 | 3.5380 (16) | 147 | -x+1, -y, -z |

Table 2: Hydrogen-bond geometry for this compound. researchgate.net

Spectroscopic Characterization in Research Settings

Spectroscopic techniques are indispensable tools for the detailed structural elucidation of this compound in non-crystalline states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR).acs.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide definitive evidence for the molecular structure of this compound in solution. acs.org

The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), exhibits two distinct signals. A singlet at 7.78 ppm is assigned to the two equivalent aromatic protons, and a singlet at 3.88 ppm corresponds to the six equivalent protons of the two methyl ester groups. acs.org The simplicity of the spectrum is consistent with the symmetrical nature of the molecule in solution. acs.org

The ¹³C{¹H} NMR spectrum, also in CDCl₃, shows five signals, which further corroborates the proposed structure. The signal at 166.0 ppm is attributed to the carbonyl carbons of the ester groups. The aromatic carbons give rise to signals at 135.8, 131.4, and 131.0 ppm. The signal at 53.1 ppm corresponds to the methyl carbons of the ester groups. acs.org

| Nucleus | Chemical Shift (δ, ppm) | Solvent |

| ¹H | 7.78 (s, 2H, Ar-H) | CDCl₃ |

| 3.88 (s, 6H, -OCH₃) | CDCl₃ | |

| ¹³C{¹H} | 166.0 (C=O) | CDCl₃ |

| 135.8 (Ar-C) | CDCl₃ | |

| 131.4 (Ar-C) | CDCl₃ | |

| 131.0 (Ar-C) | CDCl₃ | |

| 53.1 (-OCH₃) | CDCl₃ |

Table 3: ¹H and ¹³C NMR data for this compound. acs.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis.acs.org

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in this compound by analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the molecule's bonds. acs.org

The FT-IR spectrum of a dry powder sample of the compound displays characteristic absorption bands. The strong band observed at 1720 cm⁻¹ is indicative of the C=O stretching vibration of the ester carbonyl groups. acs.org The bands at 3096 cm⁻¹ and 3037 cm⁻¹ are assigned to the C–H stretching vibrations of the aromatic ring, while the band at 2956 cm⁻¹ is attributed to the C–H stretching of the methyl groups. acs.org

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3096 | Aromatic C–H stretch |

| 3037 | Aromatic C–H stretch |

| 2956 | Methyl C–H stretch |

| 1720 | Ester C=O stretch |

Table 4: Characteristic FT-IR absorption bands for this compound. acs.org

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Formula Determination

High-resolution mass spectrometry (HR-MS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate measurement of the mass-to-charge ratio (m/z), HR-MS allows for the calculation of a precise molecular formula. This level of precision is indispensable for distinguishing between compounds that may have the same nominal mass but differ in their elemental makeup.

In the analysis of this compound, HR-MS confirms the molecular formula C₁₀H₈Cl₂O₄. The theoretical (calculated) monoisotopic mass for this formula is 261.9799641 Da. nih.govmissouri.edu Experimental data from HR-MS analysis shows a measured m/z that aligns closely with this theoretical value. For instance, one study reported an observed exact mass of m/z 260.9726 for the [M-H]⁻ ion, which is consistent with the calculated mass of 260.9727 for the molecular formula C₁₀H₇Cl₂O₄⁻. ca.gov This close correlation between the theoretical and observed mass provides strong evidence for the assigned molecular formula.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two chlorine atoms. libretexts.org Chlorine has two stable isotopes, ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance). libretexts.org Consequently, a molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks in the mass spectrum corresponding to the different combinations of these isotopes:

[M]⁺: Contains two ³⁵Cl atoms.

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Contains two ³⁷Cl atoms.

The relative intensities of these peaks (M, M+2, M+4) are predictable based on the natural abundance of the chlorine isotopes. libretexts.org For a molecule with two chlorine atoms, the expected intensity ratio is approximately 9:6:1. libretexts.org This unique isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the structure of this compound.

The fragmentation pattern of this compound under mass spectrometry conditions provides further structural information. Common fragmentation pathways for esters include the cleavage of bonds adjacent to the carbonyl group. libretexts.org While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of phthalate (B1215562) fragmentation can be applied. These often involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). nih.gov

The combination of precise mass measurement, the characteristic isotopic pattern of the molecular ion, and the analysis of fragmentation patterns in high-resolution mass spectrometry provides a comprehensive and definitive structural elucidation of this compound.

Table of HR-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₈Cl₂O₄ | nih.gov |

| Theoretical Monoisotopic Mass | 261.9799641 Da | nih.gov |

| Observed [M-H]⁻ (m/z) | 260.9726 | ca.gov |

| Calculated [M-H]⁻ (m/z) | 260.9727 | ca.gov |

Computational and Theoretical Chemistry Investigations of Dimethyl 4,5 Dichlorophthalate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations have been instrumental in elucidating the properties of Dimethyl 4,5-dichlorophthalate.

DFT calculations are widely used to predict the ground-state geometry of molecules by finding the minimum energy conformation on the potential energy surface. For this compound, these calculations provide a three-dimensional model of the molecule, including bond lengths, bond angles, and dihedral angles.

Experimental validation for these theoretical predictions comes from X-ray crystallography. The solid-state structure of this compound reveals a notable conformational feature: one of the methyl ester groups is nearly coplanar with the benzene (B151609) ring, showing a deviation of just 3.41 degrees nih.gov. In stark contrast, the second methyl ester group is significantly twisted out of the plane, with a dihedral angle of 101.05 degrees nih.gov. This significant deviation is a result of steric hindrance and the optimization of intramolecular and intermolecular interactions.

Computational geometry optimizations using DFT, typically with functionals like B3LYP and basis sets such as 6-311G(d,p), are expected to reproduce these experimental findings with a high degree of accuracy nih.govekb.eg. The optimized structure is confirmed as a true energy minimum by performing vibrational frequency calculations, which should yield no imaginary frequencies nih.gov. Discrepancies between gas-phase DFT calculations and solid-state experimental data can often be attributed to intermolecular forces in the crystal lattice that are not present in the theoretical model of an isolated molecule nih.gov.

| Parameter | Experimental X-ray Data nih.gov | DFT Prediction (Conceptual) |

| Aromatic Ring | Planar | Planar |

| Ester Group 1 Dihedral Angle | 3.41° | Near-planar conformation |

| Ester Group 2 Dihedral Angle | 101.05° | Significantly non-planar conformation |

DFT methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental spectra for validation.

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often systematically scaled to correct for anharmonicity and the limitations of the theoretical model. For aromatic esters like this compound, characteristic vibrational modes include the C=O stretch, C-O stretches, and aromatic ring vibrations. Aromatic esters typically show a strong C=O stretching peak between 1730 and 1715 cm⁻¹ spectroscopyonline.com. The C-C-O and O-C-C stretching vibrations also produce strong, characteristic peaks spectroscopyonline.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, employed within a DFT framework, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts nih.gov. The calculated shifts are generally in good agreement with experimental data, providing a powerful tool for structure confirmation and spectral assignment nih.govmdpi.com.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra nih.gov. The calculations yield the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities. These predictions help in understanding the electronic structure and the nature of the frontier molecular orbitals involved in the transitions.

The validation of these computational predictions against experimental data is crucial for confirming the accuracy of the theoretical model and ensuring its predictive power nih.gov.

Conceptual DFT provides a framework for quantifying the chemical reactivity of a molecule through various descriptors derived from its electronic structure. These descriptors help in understanding the stability, reactivity, and site selectivity of this compound.

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. They are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the ionization potential (IP) and electron affinity (EA).

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -E_LUMO).

Energy Gap (ΔE): The difference between HOMO and LUMO energies (ΔE = E_LUMO - E_HOMO), which relates to the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Chemical Potential (μ): The tendency of electrons to escape from the system (μ = (E_HOMO + E_LUMO) / 2).

Electronegativity (χ): The power of an atom or molecule to attract electrons (χ = -μ).

Chemical Hardness (η): The resistance to change in electron distribution (η = (E_LUMO - E_HOMO) / 2). "Hard" molecules have a large energy gap, while "soft" molecules have a small gap.

Softness (S): The reciprocal of hardness (S = 1 / η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts a maximum number of electrons from the environment (ω = μ² / 2η).

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -E_HOMO | Electron-donating ability |

| Electron Affinity (EA) | EA ≈ -E_LUMO | Electron-accepting ability |

| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Electronegativity (χ) | χ = -μ | Electron-attracting power |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | S = 1/η | Polarizability and reactivity |

| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to act as an electrophile |

Local Reactivity Descriptors identify the most reactive sites within a molecule. The Fukui function , f(r), is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. It helps predict where a nucleophilic, electrophilic, or radical attack is most likely to occur nih.govchemrxiv.org.

For nucleophilic attack (f⁺): The most reactive site is where f⁺ is maximal.

For electrophilic attack (f⁻): The most reactive site is where f⁻ is maximal.

For radical attack (f⁰): The most reactive site is where f⁰ is maximal.

For molecules related to this compound, such as 4,5-dichlorophthalic anhydride (B1165640), DFT calculations have been used to determine the Fukui functions and identify the active sites for chemical reactions nih.gov.

Quantum Chemical Modeling of Reaction Pathways and Energy Landscapes

Quantum chemical modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify the most favorable reaction pathways, locate transition states, and calculate activation energies. This provides a detailed understanding of reaction kinetics and thermodynamics.

For phthalate (B1215562) esters, a common reaction is hydrolysis, which is crucial for understanding their environmental fate globethesis.com. Computational methods can model the step-by-step mechanism of hydrolysis, including the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent breaking of the ester bond.

By calculating the Gibbs free energies of reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed researchgate.net. The highest energy barrier along this profile corresponds to the rate-determining step of the reaction rsc.org. This approach has been successfully used to propose biodegradation pathways for other phthalates by identifying metabolic intermediates and modeling the enzymatic reactions involved nih.govresearchgate.netresearchgate.net. Furthermore, computational exploration of conformational energy landscapes can reveal the different stable shapes a molecule can adopt, which is crucial for understanding its interactions and reactivity nih.govzenodo.org.

Intermolecular Interaction Analysis using Advanced Computational Methods

The properties of this compound in the solid state are governed by a network of intermolecular interactions. Advanced computational methods provide a way to visualize and quantify these non-covalent forces.

The experimental crystal structure shows that the molecule's integrity in the solid state is maintained by C—H⋯O hydrogen bonds and electrostatic interactions nih.gov. Specifically, there are interactions between the electron-deficient carbonyl carbon atoms and the electron-rich aromatic rings of neighboring molecules nih.gov.

Reduced-Density Gradient (RDG) Analysis: RDG analysis is a technique used to visualize and characterize weak non-covalent interactions in real space mdpi.comresearchgate.net. It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), different types of interactions can be identified:

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative sign(λ₂)ρ values.

Weak interactions (e.g., van der Waals forces) appear as spikes near zero.

Strong repulsive interactions (e.g., steric clashes) appear as spikes at positive sign(λ₂)ρ values.

These computational tools allow for a detailed and quantitative analysis of the forces that dictate the supramolecular assembly of this compound in its crystalline form.

Applications in Advanced Materials and Catalysis Research

Role as a Precursor in Homogeneous and Heterogeneous Catalyst Development (e.g., Ruthenium-based Metathesis Catalysts)

Dimethyl 4,5-dichlorophthalate has been identified as a valuable precursor molecule in the synthesis of novel ligands for catalysis. Specifically, it was prepared and studied during research aimed at developing new chlorinated ligands for ruthenium-based metathesis catalysts. nih.govnih.gov Metathesis catalysts are a critical class of tools in synthetic chemistry, enabling the efficient construction of complex molecules. The properties of the ligands attached to the central metal atom (in this case, ruthenium) are paramount in controlling the catalyst's stability, activity, and selectivity.

The synthesis of this compound from commercially available 4,5-dichlorophthalic acid yields a molecule whose chlorinated aromatic core can be further modified to create these specialized ligands. nih.govnih.gov The presence of chlorine atoms on the phthalate (B1215562) ring is a key feature, as halogen substitution can significantly alter the electronic properties of the resulting ligand, which in turn fine-tunes the performance of the final ruthenium catalyst. Research in this area focuses on creating more robust and efficient catalysts for olefin metathesis, a powerful reaction in organic synthesis and polymer chemistry.

| Precursor Compound | Catalyst Type | Metal Center | Application |

| This compound | Metathesis Catalyst | Ruthenium | Synthesis of new chlorinated ligands to enhance catalyst performance. nih.govnih.gov |

Building Block for Functional Materials Synthesis

The distinct functionalities of this compound make it a valuable building block for a range of functional materials designed for applications in electronics and optics.

Substituted phthalates are foundational components in the synthesis of various polymers. The isothianaphthene moiety, which can be derived from phthalic acid derivatives, is the repeating unit in poly(isothianaphthene) (PITN), a polymer known for having one of the lowest band gaps among conducting polymers. kpi.ua This low band gap makes it of particular interest for applications where transparency in the doped state is required. kpi.ua

The synthesis of soluble and processable PITN derivatives often involves introducing substituent groups onto the benzene (B151609) ring of the isothianaphthene unit. kpi.ua While specific literature on the direct polymerization of this compound into PITN is not prevalent, the use of substituted precursors is a well-established strategy to modify the polymer's properties. The chlorine atoms on the this compound backbone can influence the electronic structure, solubility, and environmental stability of the resulting polymer, making it a target for creating new functional polymeric systems.

This compound is a key intermediate for producing more complex molecules used in optoelectronics, most notably phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds that are structurally similar to porphyrins found in nature and are widely used as robust dyes and functional materials. nih.govmdpi.com The synthesis of substituted phthalocyanines often begins with substituted phthalic acid derivatives, such as 4,5-dichlorophthalonitrile, which itself can be derived from related phthalate compounds. nih.gov For instance, 4,5-dicyano dimethyl phthalate has been synthesized as an intermediate for phthalocyanine (B1677752) compounds. researchgate.net

Phthalocyanines in Dye-Sensitized Solar Cells (DSSCs): Dye-sensitized solar cells are a type of low-cost, thin-film solar cell. wikipedia.org They operate based on a photosensitizer (dye) that absorbs light, adsorbed onto a wide-bandgap semiconductor. uobasrah.edu.iqmdpi.com Phthalocyanine derivatives are used as these photosensitizers due to their intense absorption in the visible and near-infrared regions of the solar spectrum and their high chemical stability. mdpi.com The substituents on the periphery of the phthalocyanine ring—which can be introduced using precursors like this compound—play a crucial role in tuning the molecule's absorption spectrum, energy levels, and solubility, thereby optimizing the performance of the solar cell. mdpi.com

| Application Area | Material Class | Role of this compound | Key Performance Metric |

| Dye-Sensitized Solar Cells (DSSCs) | Phthalocyanines | Precursor for the photosensitizer (dye). nih.govresearchgate.net | Power Conversion Efficiency (PCE). mdpi.comnih.gov |

| Organic Thin-Film Transistors (OTFTs) | Phthalocyanines | Precursor for the organic semiconductor. rsc.org | Charge-Carrier Mobility. mpg.de |

Research on Structure-Property Relationships in Material Design and Performance

Understanding the relationship between a molecule's three-dimensional structure and the properties of the resulting bulk material is fundamental to material design. The crystal structure of this compound has been elucidated, revealing key structural features that influence its behavior. nih.govnih.gov

A significant finding is the conformation of the two methyl ester groups relative to the chlorinated aromatic ring. One of the carbonyl-containing ester groups is nearly co-planar with the aromatic ring, whereas the second ester group exhibits a substantial deviation from this plane, with a dihedral angle of approximately 101 degrees. nih.govnih.gov This non-planar geometry has profound implications:

Intermolecular Interactions: The specific orientation of the ester groups affects how molecules pack in the solid state. The crystal structure is stabilized by a combination of C—H⋯O hydrogen bonds and electrostatic interactions between the electron-rich aromatic ring of one molecule and the electron-deficient carbonyl carbon of a neighbor. nih.govnih.gov

Reactivity and Synthesis: The steric hindrance and electronic environment created by this twisted conformation can influence the reactivity of the ester groups during the synthesis of larger molecules like polymers or phthalocyanines.

Material Properties: When incorporated into a larger system, this inherent structural preference can dictate the final morphology and electronic properties of the material. For example, in a polymer chain or a thin film, such non-planar units can disrupt extensive π-stacking, which might enhance solubility but modify charge transport properties. cam.ac.uk

Research into these structure-property relationships allows for the rational design of new materials. By strategically using building blocks like this compound, scientists can control molecular architecture to fine-tune the electronic, optical, and physical properties of advanced materials for targeted applications. rsc.orgmdpi.com

Future Research Directions and Emerging Paradigms for Dimethyl 4,5 Dichlorophthalate

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of Dimethyl 4,5-dichlorophthalate involves the esterification of 4,5-dichlorophthalic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov While effective, this method presents challenges related to the use of corrosive acids and potentially harsh reaction conditions. Future research will likely prioritize the development of more sustainable and environmentally friendly synthetic routes, aligning with the principles of green chemistry.

Key areas of investigation are expected to include:

Green Catalysts: The use of solid acid catalysts, such as zeolites and ion-exchange resins, could offer a recyclable and less corrosive alternative to mineral acids. ajrconline.org Biocatalysis, employing enzymes like lipases, presents a highly selective and environmentally benign approach for esterification under mild conditions.

Alternative Reaction Media: The replacement of conventional organic solvents with greener alternatives like ionic liquids or supercritical fluids could minimize the environmental impact of the synthesis process. ajrconline.org

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a promising technique for accelerating organic reactions, often leading to higher yields in shorter reaction times and with reduced energy consumption. lew.royoutube.com The application of microwave irradiation to the synthesis of this compound could offer a more efficient and sustainable production method. lew.royoutube.com

| Synthetic Method | Catalyst/Medium | Key Advantages |

| Conventional | Sulfuric Acid | Established method |

| Green Catalysis | Solid Acids, Enzymes | Recyclable, less corrosive, mild conditions |

| Alternative Media | Ionic Liquids, Supercritical Fluids | Reduced environmental impact |

| Energy-Efficient | Microwave Irradiation | Faster reaction times, higher yields, lower energy use |

Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms

The chemical reactivity of this compound remains largely unexplored beyond its role as a precursor in the synthesis of other molecules. Future research is anticipated to delve into novel chemical transformations and elucidate the underlying reaction mechanisms. The presence of both electron-withdrawing chlorine atoms and ester functional groups on the aromatic ring suggests a rich and varied chemistry waiting to be discovered.

Potential areas of future research include:

Nucleophilic Aromatic Substitution: The chlorine atoms on the aromatic ring could be susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the synthesis of novel derivatives.

Hydrolysis and Transesterification: Mechanistic studies on the hydrolysis and transesterification of this compound will be crucial for understanding its stability and potential degradation pathways in various environments.

Reduction and Oxidation Reactions: The investigation of reduction and oxidation reactions of the aromatic ring and ester groups could lead to the synthesis of new compounds with interesting electronic and chemical properties.

Advanced Characterization Techniques and In Situ Spectroscopic Studies

A thorough understanding of the structure-property relationships of this compound and its derivatives requires the application of advanced characterization techniques. While the solid-state structure has been determined by single-crystal X-ray diffraction nih.gov, a more comprehensive characterization is needed to understand its behavior in different states and under various conditions.

Future research will likely employ a combination of advanced spectroscopic and analytical methods:

Solid-State NMR Spectroscopy: This technique can provide detailed information about the local environment of atoms in the solid state, complementing the data obtained from X-ray diffraction.

Advanced Mass Spectrometry: Techniques such as tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation patterns of the molecule, aiding in its identification and the characterization of its reaction products.

In Situ Spectroscopy: The use of in situ techniques, such as FT-IR and Raman spectroscopy, will be invaluable for monitoring the synthesis and subsequent reactions of this compound in real-time. This will provide crucial insights into reaction kinetics and mechanisms.

| Characterization Technique | Information Gained |

| Single-Crystal X-ray Diffraction | Solid-state molecular structure nih.gov |

| Solid-State NMR Spectroscopy | Local atomic environments in the solid state |

| Advanced Mass Spectrometry | Fragmentation patterns and product identification |

| In Situ FT-IR/Raman Spectroscopy | Real-time monitoring of reactions, kinetics, and mechanisms |

Computational Design and Prediction of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, computational studies can guide the synthesis of novel derivatives with tailored electronic, optical, and physical properties.

Future research in this area is expected to involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structures of this compound and its derivatives. This information can be used to understand their reactivity and to design molecules with specific functionalities.

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their properties and activities. pjoes.com This can aid in the design of new compounds with enhanced performance for specific applications. pjoes.com

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics and intermolecular interactions of this compound and its derivatives in different environments, providing insights into their behavior in materials and biological systems.

Integration into Interdisciplinary Fields of Materials Science and Sustainable Catalysis

This compound serves as a versatile building block for the synthesis of more complex molecules and materials. nih.gov Its integration into interdisciplinary fields such as materials science and sustainable catalysis is a promising area for future research.

Potential applications and research directions include:

Polymer Science: As a dichlorinated aromatic diester, this compound can be used as a monomer for the synthesis of high-performance polymers, such as polyesters and polyimides, with enhanced thermal stability and flame retardancy.

Metal-Organic Frameworks (MOFs): The corresponding dicarboxylic acid, 4,5-dichlorophthalic acid, can be used as a ligand for the synthesis of MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Sustainable Catalysis: this compound can serve as a precursor for the synthesis of ligands for transition metal catalysts. nih.gov These catalysts could find applications in a variety of important organic transformations, contributing to the development of more sustainable chemical processes. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing high-purity dimethyl 4,5-dichlorophthalate (DCDP) derivatives for crystallographic studies?

- Methodology : DCDP derivatives, such as sodium salts (e.g., Na₂(dcpa)·4H₂O), are synthesized via controlled nitration and hydrolysis. A typical protocol involves dissolving 4,5-dichlorophthalic acid in water with stoichiometric NaOH, followed by ethanol reflux to remove impurities. Precipitation is induced by adding diethyl ether, yielding ~90% purity. Recrystallization in aqueous ethanol produces single crystals suitable for X-ray diffraction .

- Key Considerations : Monitor reaction temperatures (<50°C) to avoid over-nitration and byproduct formation. Purity is confirmed via IR spectroscopy (e.g., absence of protonated carboxylate peaks at ~1405 cm⁻¹) .

Q. How can X-ray crystallography resolve structural ambiguities in DCDP-based coordination polymers?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze single-crystal data. For example, the monoclinic crystal system of [Er₂(dcpa)₃(H₂O)₅·3H₂O]∞ (space group P2₁/n) was solved with direct methods in SIR97 and refined anisotropically. Hydrogen atoms on organic ligands are idealized, while water hydrogens are omitted unless explicitly located .

- Validation : Cross-validate simulated vs. experimental powder X-ray diffraction patterns (e.g., Figure S3 in ) to confirm phase purity and isostructurality.

Q. What spectroscopic techniques are critical for characterizing DCDP’s electronic and vibrational properties?

- Methodology :

- UV-Vis : Dilute aqueous solutions (~6.8×10⁻⁵ M) show absorbance peaks at 282 nm and 292 nm, attributed to π→π* transitions in the aromatic system .

- IR : Carboxylate stretching vibrations at ~1560 cm⁻¹ (asymmetric) and ~1405 cm⁻¹ (symmetric) confirm ligand deprotonation .

- Luminescence : Time-resolved fluorescence detects lanthanide-centered emissions (e.g., Er³+ at 1536 nm, Tb³+ at 542 nm) and ligand-to-metal energy transfer .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental luminescence data for DCDP-lanthanide complexes?

- Methodology : Perform time-dependent density functional theory (TD-DFT) calculations to model vertical electronic transitions. For example, discrepancies in Ho³+ emission bands (e.g., 659.5 nm vs. 538 nm) arise from ligand-centered ¹π*→¹π transitions overlapping with Ho³+ ⁵F₃→⁵I₇/⁵F₅→⁵I₈ transitions. Computational modeling identifies reabsorption artifacts and quantifies energy transfer efficiency .

- Validation : Compare calculated excitation spectra with experimental data (e.g., absence of ligand bands in Ho³+ complexes suggests dominant lanthanide-centered transitions) .

Q. What strategies mitigate structural distortions in heteronuclear DCDP-lanthanide coordination polymers?

- Methodology : Optimize lanthanide ionic radii compatibility. For example, [Tb₂₋₂ₓY₂ₓ(dcpa)₃(H₂O)₅·3H₂O]∞ retains isostructurality only when 0 ≤ x ≤ 1, as larger Y³+ (≈1.04 Å) disrupts coordination geometry compared to Tb³+ (≈1.06 Å). Pair smaller lanthanides (e.g., Y³+, Er³+) with larger ones (e.g., Tb³+) to balance lattice strain .

- Characterization : Use Rietveld refinement of powder XRD data to detect phase impurities and lattice parameter deviations .

Q. How do solvent and counterion choices influence DCDP’s supramolecular assembly via hydrogen bonding?

- Methodology : Compare crystal structures of DCDP salts (e.g., tetramethylammonium vs. guanidinium). In bis(guanidinium) DCDP monohydrate, C–H···O hydrogen bonds form R₂¹(6) and S(7)R₁²(7) motifs, creating a 3D network. In contrast, sodium salts exhibit water-mediated hydrogen bonding, altering thermal stability (e.g., Na₂(dcpa)·4H₂O dehydrates at 120°C) .

- Thermal Analysis : Thermogravimetric analysis (TGA) quantifies hydration water loss (e.g., ~4 H₂O molecules lost in Na₂(dcpa)·4H₂O) .

Data Analysis and Experimental Design

Q. How to design a multi-lanthanide DCDP system for dual visible and IR luminescence in optical barcoding?

- Methodology : Co-dope Er³+ (1536 nm IR emission) and Tb³+ (542 nm green emission) into a single matrix. Use excitation wavelengths (e.g., 380 nm) that activate both ligand-sensitized and direct f-f transitions. Monitor energy transfer efficiency via lifetime measurements and quantum yield calculations .

- Validation : Compare experimental emission spectra with theoretical predictions from Judd-Ofelt parameters .

Q. What statistical approaches address batch-to-batch variability in DCDP synthesis?

- Methodology : Implement design of experiments (DoE) to optimize reaction variables (e.g., temperature, stoichiometry). For example, a 2³ factorial design identifies nitration time and acid concentration as critical factors for yield (>85%) and purity (>98%) .

- Quality Control : Use HPLC with UV detection (λ = 280 nm) to quantify residual reactants and byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.